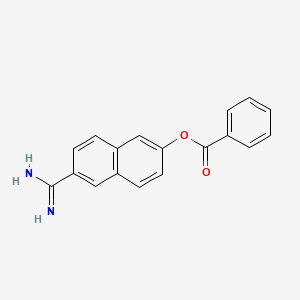
6-Carbamimidoylnaphthalen-2-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has been widely used in Japan and Korea for the treatment of acute pancreatitis and disseminated intravascular coagulation . This compound has gained attention due to its broad-spectrum inhibitory activity against various proteases, making it a valuable tool in both clinical and research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carbamimidoylnaphthalen-2-yl benzoate involves the esterification of 6-carbamimidoylnaphthalene-2-carboxylic acid with 4-(diaminomethylideneamino)benzoic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of nafamostat mesylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity greater than 97% .
Análisis De Reacciones Químicas
Types of Reactions
6-Carbamimidoylnaphthalen-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted benzoates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Carbamimidoylnaphthalen-2-yl benzoate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Carbamimidoylnaphthalen-2-yl benzoate involves the inhibition of serine proteases such as thrombin, factor Xa, and plasmin. The compound binds to the active site of these enzymes, preventing substrate binding and subsequent proteolytic activity . This inhibition is crucial in reducing inflammation and coagulation in various medical conditions .
Comparación Con Compuestos Similares
Similar Compounds
Gabexate mesylate: Another serine protease inhibitor with similar applications in treating pancreatitis and coagulation disorders.
Camostat mesylate: Used for similar therapeutic purposes and also investigated for its antiviral properties.
Uniqueness
6-Carbamimidoylnaphthalen-2-yl benzoate is unique due to its broad-spectrum inhibitory activity and high potency against a wide range of serine proteases. Its ability to inhibit TMPRSS2 makes it particularly valuable in antiviral research, especially in the context of COVID-19 .
Propiedades
Fórmula molecular |
C18H14N2O2 |
|---|---|
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
(6-carbamimidoylnaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C18H14N2O2/c19-17(20)15-7-6-14-11-16(9-8-13(14)10-15)22-18(21)12-4-2-1-3-5-12/h1-11H,(H3,19,20) |
Clave InChI |
SEPJQQWQYNEMDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


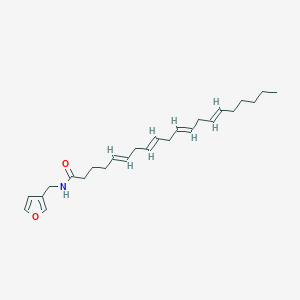
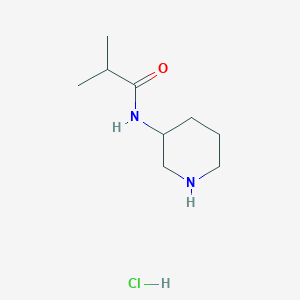
![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)
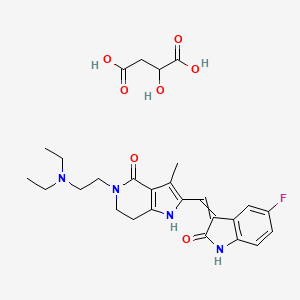
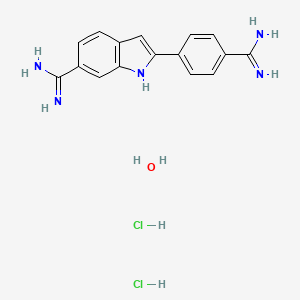
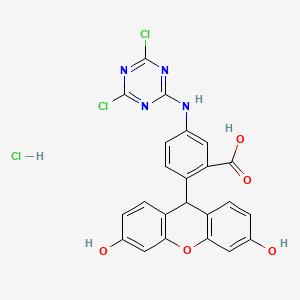
![2-Acetyloxy-2-phenylacetic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol](/img/structure/B14793599.png)
![2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B14793603.png)
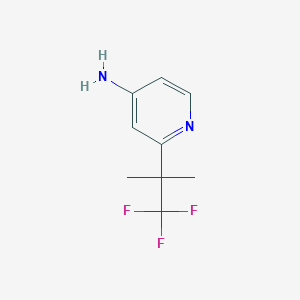
![4H,7H-Cyclopenta[4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 6-(2-chlorophenyl)-8,9-dihydro-1-methyl-8-(4-morpholinylmethyl)-](/img/structure/B14793617.png)
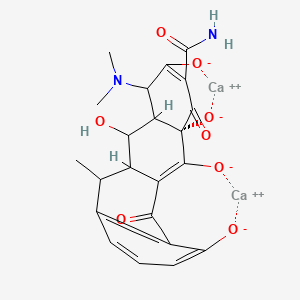
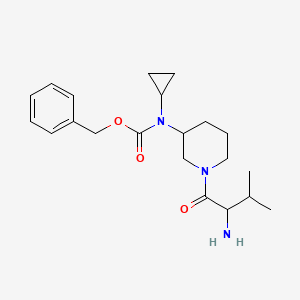
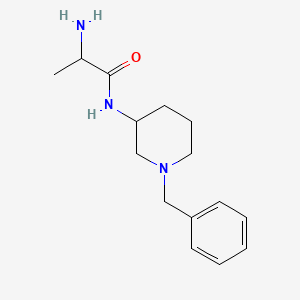
![Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B14793634.png)
